N-(4-iodophenyl)butanamide

Description

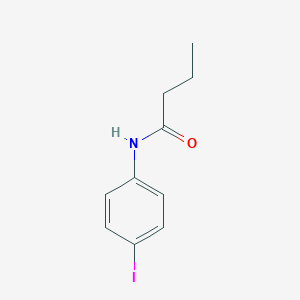

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12INO |

|---|---|

Molecular Weight |

289.11 g/mol |

IUPAC Name |

N-(4-iodophenyl)butanamide |

InChI |

InChI=1S/C10H12INO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) |

InChI Key |

JJFDJMIQGJDMGW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=C(C=C1)I |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)I |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements

Core Synthetic Pathways to N-(4-iodophenyl)butanamide

The fundamental structure of this compound can be assembled through established and reliable chemical transformations. The primary approaches involve the formation of the central amide bond and the introduction of the iodine substituent onto the aromatic ring.

Amide Bond Formation via Carboxylic Acid Activation and Amine Coupling

A principal and widely utilized method for synthesizing this compound is the coupling of a butanoic acid derivative with 4-iodoaniline (B139537). This reaction hinges on the formation of an amide bond, a cornerstone of organic synthesis. libretexts.orgkhanacademy.org To facilitate this transformation, the carboxylic acid is typically activated to enhance its reactivity toward the amine.

Commonly, butanoyl chloride, the acyl chloride derivative of butanoic acid, is reacted with 4-iodoaniline. khanacademy.org This method is often favored due to the high reactivity of acyl chlorides, which readily undergo nucleophilic attack by the amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, coupling agents can be employed to facilitate the reaction between butanoic acid and 4-iodoaniline directly. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to activate the carboxylic acid, enabling the formation of the amide bond under milder conditions.

A general synthetic scheme is presented below:

Table 1: Reagents for Amide Bond Formation

| Reagent Type | Specific Example(s) | Role in Reaction |

|---|---|---|

| Acyl Halide | Butanoyl chloride | Highly reactive electrophile, readily attacked by the amine. khanacademy.org |

| Coupling Agent | DCC, EDC, HATU, HBTU | Activates the carboxylic acid for nucleophilic attack by the amine. vulcanchem.com |

Introduction of the Iodine Substituent on the Phenyl Ring

An alternative synthetic strategy involves the introduction of the iodine atom onto a pre-formed N-phenylbutanamide scaffold. This can be achieved through electrophilic iodination of the aromatic ring. Reagents such as molecular iodine (I₂) in the presence of an oxidizing agent are commonly used for this purpose. environmentclearance.nic.inrsc.org The directing effect of the amide group favors substitution at the para position of the phenyl ring, leading to the desired this compound.

Synthesis of Structural Analogs and Derivatives of this compound

The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives. Modifications can be introduced at several positions, including the butanamide alkyl chain and the iodophenyl moiety, and the entire scaffold can be elaborated into more complex cyclic systems.

Modification of the Butanamide Alkyl Chain

The four-carbon chain of the butanamide fragment is a prime target for structural variation. Substitutions can be introduced at the alpha, beta, or gamma positions to explore the impact of steric and electronic changes on the molecule's properties. For instance, the synthesis of 3-{[1-(4-iodophenyl)ethyl]amino}butanamide involves a modified butanamide chain. molport.com Another example is N-(4-iodophenyl)-2-(3-methoxyphenoxy)butanamide, which features a phenoxy group at the alpha-position of the butanamide chain. molport.com

Unsaturation can also be incorporated into the alkyl chain. For example, the synthesis of related structures has been achieved through methods that could be applied to create unsaturated analogs of this compound.

Table 2: Examples of Butanamide Chain Modifications

| Compound Name | Modification | Reference |

|---|---|---|

| 3-{[1-(4-iodophenyl)ethyl]amino}butanamide | Amino group at the β-position | molport.com |

| N-(4-iodophenyl)-2-(3-methoxyphenoxy)butanamide | 3-methoxyphenoxy group at the α-position | molport.com |

| N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide | Methyl and 3-methylphenyl groups on the chain |

Substituent Variation on the Iodophenyl Moiety

The iodophenyl ring offers numerous possibilities for derivatization. Additional substituents can be introduced to modulate the electronic and steric properties of this part of the molecule. For example, the synthesis of N-(2,4-dichlorophenyl)-4-oxobutanamide showcases the introduction of additional halogen atoms. The synthesis of N-(4-ethoxyphenyl)-4-hydrazino-4-oxobutanamide demonstrates the replacement of the iodo group with an ethoxy group, which can alter metabolic stability.

Furthermore, the iodine atom itself can serve as a handle for further transformations, such as in palladium-catalyzed cross-coupling reactions, to introduce a variety of other functional groups.

Elaboration into Polycyclic and Heterocyclic Scaffolds

This compound and its derivatives can serve as precursors for the synthesis of more complex polycyclic and heterocyclic structures. uomus.edu.iqresearchgate.net The amide nitrogen and the aromatic ring can participate in cyclization reactions to form fused ring systems. For example, intramolecular C-H functionalization reactions can lead to the formation of phenanthridinones. whiterose.ac.uk

The iodo group is particularly useful in this context, as it can participate in transition metal-catalyzed reactions, such as the Suzuki or Heck coupling, to build more elaborate scaffolds. These strategies open the door to a vast chemical space of novel compounds with potential applications in materials science and medicinal chemistry. nih.gov For instance, the synthesis of 3-(4-Iodophenyl)-N-(quinolin-8-yl)butanamide involves the incorporation of a quinoline (B57606) ring system. beilstein-journals.org

Catalytic Innovations in this compound Synthesis and Derivatization

Modern synthetic chemistry has introduced several catalytic methodologies that enhance the efficiency, selectivity, and scope of reactions involving this compound and its derivatives. These innovations range from the use of transition metals to novel energy sources like light and microwaves.

The iodophenyl moiety of this compound makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. eie.gr These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr While palladium is frequently used, copper catalysis has emerged as a cost-effective and versatile alternative for many transformations. beilstein-journals.org

A key example of such innovation is copper-catalyzed carbonylation. Research has demonstrated that copper catalysts can facilitate the aminocarbonylation of alkyl iodides, a process that forms new amide bonds. uic.edu For instance, a light-mediated, copper-catalyzed process allows for the carbonylation of alkyl halides to produce aliphatic anhydrides, showcasing a sustainable alternative to methods using precious metals like rhodium. organic-chemistry.org This approach often relies on simple copper salts that can generate a heterogeneous Cu(0) photocatalyst in situ. organic-chemistry.org The C-I bond in this compound is particularly susceptible to oxidative addition, a critical step in many catalytic cycles, making it a prime candidate for such coupling reactions to create more complex molecular architectures. The compound can participate in well-established reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, where the iodine atom is substituted. eie.grnih.gov

Table 1: Examples of Transition Metal-Mediated Reactions Applicable to Aryl Iodides

| Reaction Name | Metal Catalyst (Typical) | Bond Formed | Description |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | C-C | Couples an aryl halide with an organoboron compound. eie.gr |

| Mizoroki-Heck Reaction | Palladium (Pd) | C-C | Couples an aryl halide with an alkene. eie.gr |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C-C (alkyne) | Couples an aryl halide with a terminal alkyne. eie.gr |

| Buchwald-Hartwig Amination | Palladium (Pd) | C-N | Couples an aryl halide with an amine. eie.gr |

| Copper-Catalyzed Carbonylation | Copper (Cu) | C-C (carbonyl) | Introduces a carbonyl group using CO gas or a surrogate. uic.educore.ac.uk |

Visible-light photoredox catalysis has become a powerful strategy for activating small molecules under exceptionally mild conditions. princeton.edu This approach uses a photocatalyst (an organic dye or metal complex) that, upon absorbing light, engages in single-electron transfer (SET) with an organic substrate to generate highly reactive radical intermediates. princeton.edunih.gov

For this compound, photoredox catalysis opens up new reaction pathways. The C-I bond can be targeted for C-C bond formation through dual catalytic systems, such as a combination of a photocatalyst and a nickel catalyst. nih.gov In such a system, an alkyl radical can be generated from a suitable precursor (e.g., via decarboxylation of a carboxylic acid) and then coupled with the this compound at the iodine-bearing carbon. nih.gov The mechanism typically involves the generation of the alkyl radical by the photocatalyst, which is then captured by a Ni(0) species. This complex undergoes oxidative addition with the aryl iodide, followed by reductive elimination to furnish the cross-coupled product. nih.gov

Furthermore, radical generation is not limited to the aryl iodide. Nitrogen-centered radicals can be generated from amides or related structures, enabling functionalization at positions alpha to the nitrogen atom. beilstein-journals.orgnih.gov This strategy allows for the construction of complex nitrogen-containing molecules from simple precursors. nih.gov

Microwave-assisted synthesis is a modern technique that utilizes dielectric heating to dramatically accelerate chemical reactions compared to conventional heating methods. rsc.org This approach often leads to higher yields, shorter reaction times (from hours to minutes), and improved purity of products. oatext.comnih.gov

While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed, the principles are broadly applicable to its formation and derivatization. Amide bond formation, a key step in its synthesis, and subsequent reactions like N-heterocycle construction or cross-coupling are frequently enhanced by microwave irradiation. rsc.orgmdpi.com The efficiency of microwave heating has made it a cornerstone of green chemistry and a valuable tool in medicinal chemistry for rapidly generating libraries of new compounds for screening. nih.gov The synthesis of various heterocyclic and unsaturated compounds has been successfully demonstrated under solvent-free microwave conditions, highlighting the environmental benefits of this technology. oatext.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-(4-iodophenyl)butanamide by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. nih.gov

The ¹H NMR spectrum of this compound provides precise information about the chemical environment, quantity, and connectivity of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aliphatic butanamide chain and the aromatic 4-iodophenyl ring.

The protons of the butyl chain exhibit characteristic multiplicities due to spin-spin coupling with their neighbors. The terminal methyl group (H-4) typically appears as a triplet, coupled to the adjacent methylene (B1212753) protons (H-3). The H-3 protons, being coupled to both H-4 and H-2, are expected to produce a more complex multiplet, often a sextet. The methylene protons adjacent to the carbonyl group (H-2) are expected to appear as a triplet, coupled to the H-3 protons.

The aromatic region displays a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The two sets of chemically non-equivalent protons (H-2'/H-6' and H-3'/H-5') form a complex spin system, often appearing as two distinct doublets in what is known as an AA'BB' system. The amide proton (N-H) generally appears as a broad singlet, with a chemical shift that can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (CH₃) | ~0.95 | Triplet (t) | ~7.4 | 3H |

| H-3 (-CH₂-) | ~1.70 | Sextet (sxt) | ~7.4 | 2H |

| H-2 (-CH₂-C=O) | ~2.35 | Triplet (t) | ~7.4 | 2H |

| H-2', H-6' | ~7.50 | Doublet (d) | ~8.5 | 2H |

| H-3', H-5' | ~7.65 | Doublet (d) | ~8.5 | 2H |

| N-H | ~7.8-8.2 | Broad Singlet (br s) | - | 1H |

Note: Data are estimated based on typical values for similar N-aryl amide structures and are presented for illustrative purposes.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering critical information for structural confirmation. For this compound, eight distinct signals are expected: three for the aliphatic chain, one for the carbonyl group, and four for the aromatic ring carbons.

The chemical shifts of the aliphatic carbons are found in the upfield region of the spectrum. The carbonyl carbon (C-1) signal appears significantly downfield, typically around 170-175 ppm. In the aromatic region, four signals are anticipated. The carbon atom bonded to the iodine (C-4') is readily identified by its upfield shift compared to the other substituted aromatic carbon, a consequence of the "heavy atom effect". The carbon atom bonded to the nitrogen (C-1') and the unsubstituted aromatic carbons (C-2'/C-6' and C-3'/C-5') appear at predictable chemical shifts for substituted benzene rings. crystallography.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (CH₃) | ~13.8 |

| C-3 (-CH₂-) | ~19.2 |

| C-2 (-CH₂-C=O) | ~39.5 |

| C-4' (C-I) | ~87.0 |

| C-3', C-5' | ~122.5 |

| C-2', C-6' | ~137.8 |

| C-1' (C-N) | ~139.5 |

| C-1 (C=O) | ~171.5 |

Note: Data are estimated based on typical values for similar N-aryl amide and 4-iodoaniline (B139537) structures and are presented for illustrative purposes. iucr.orgchemdiv.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to definitively assign the proton and carbon signals. researchgate.netacs.org

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, revealing the connectivity within the molecule. nih.gov For this compound, cross-peaks would be observed between H-4 and H-3, and between H-3 and H-2, confirming the sequence of the aliphatic chain. Correlations would also be seen between the adjacent aromatic protons H-2'/H-6' and H-3'/H-5', confirming their positions on the phenyl ring. researchgate.net

¹H-¹³C HSQC: This technique correlates each proton with the carbon atom to which it is directly attached. researchgate.net It provides unambiguous assignment of the carbon signals based on the previously assigned proton spectrum. For instance, the proton signal at ~0.95 ppm (H-4) would show a cross-peak with the carbon signal at ~13.8 ppm (C-4), confirming their direct bond. This method is invaluable for assigning the closely spaced aromatic carbon signals. acs.org

Carbon-13 (¹³C) NMR Spectroscopy

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. acs.orgiucr.org This precision allows for the unambiguous determination of the compound's elemental formula. For this compound, the molecular formula is C₁₀H₁₂INO.

Calculated Exact Mass: 289.0015 g/mol

Observed Exact Mass: An experimental HRMS measurement would be expected to yield a value extremely close to the calculated mass, confirming the molecular formula. iucr.org

The mass spectrum also reveals characteristic fragmentation patterns. Upon ionization, the molecule can break apart in predictable ways. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the bond between C-2 and C-3, resulting in the loss of a propyl radical and formation of an ion at m/z 192.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, could also occur.

Amide Bond Cleavage: Scission of the C(O)-N bond is a common fragmentation pathway for amides, which would lead to two primary fragments: the butanoyl cation ([C₄H₇O]⁺, m/z 71) and the 4-iodoaniline radical cation ([C₆H₆IN]⁺•, m/z 219). The peak corresponding to the 4-iodoaniline fragment would be particularly intense due to the stability of the aromatic cation.

X-ray Crystallography for Absolute Structure and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, provides insight into the expected molecular packing and intermolecular interactions. iucr.org

In the solid state, the amide group is expected to be nearly planar. The crystal packing would likely be dominated by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. iucr.orgmostwiedzy.pl This N-H···O interaction typically leads to the formation of infinite chains or dimeric structures, which are common motifs in the crystal structures of primary and secondary amides. iucr.org

Table 3: Representative Crystallographic Data for a Related N-Aryl Amide

| Parameter | Value (for 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide) iucr.org |

| Chemical Formula | C₁₄H₁₁ClINO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0837 (6) |

| b (Å) | 10.3533 (5) |

| c (Å) | 11.8318 (6) |

| α (°) | 90 |

| β (°) | 109.439 (2) |

| γ (°) | 90 |

| Volume (ų) | 1395.78 (12) |

| Z | 4 |

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallographic analysis.

Methodologies for Obtaining Diffraction-Quality Single Crystals

The successful determination of a molecule's three-dimensional structure via X-ray crystallography is entirely dependent on the availability of high-quality single crystals. For organic molecules like this compound, several techniques are commonly employed to achieve crystals suitable for diffraction experiments. cvut.czgoogleapis.com The primary goal is to facilitate slow crystallization, allowing molecules to arrange themselves into a highly ordered, repeating lattice. cvut.cz

Common methodologies include:

Slow Evaporation: This is the most prevalent technique for small organic molecules. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the solute concentration gradually, leading to the formation of single crystals. For this compound, solvents such as ethanol, acetone, or ethyl acetate (B1210297) would be appropriate starting points. The process can take several days to weeks. primescholars.com

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, promoting crystal growth. The rate of cooling is a critical parameter that must be carefully controlled. kit.edu

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed chamber containing a "non-solvent" in which the compound is poorly soluble but the solvent is miscible. The solvent from the inner vial slowly diffuses out and mixes with the non-solvent vapor, gradually reducing the solubility of the compound and inducing crystallization.

The choice of method and solvent is often empirical, requiring screening of various conditions to find the optimal parameters for growing diffraction-quality crystals. kit.edu

Diffraction Data Collection, Processing, and Phasing Strategies

Once a suitable single crystal is obtained, X-ray diffraction data are collected to measure the intensities and positions of the diffracted X-ray beams. This process is typically performed on a modern diffractometer. rsc.org

Data Collection: A single crystal of this compound would be mounted on a goniometer and maintained at a low temperature (typically 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations and potential radiation damage. Data collection is commonly performed using a diffractometer equipped with a focused X-ray source, such as a copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å) anode, and a sensitive detector like a CCD or CMOS sensor. iitk.ac.inusp.org The instrument collects a series of diffraction images (frames) as the crystal is rotated through a range of angles. rsc.org

Data Processing: The raw diffraction images are processed using specialized software suites. This critical step involves:

Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal's orientation. researchgate.net

Integration: The intensity of each diffraction spot is measured across all collected frames.

Scaling and Merging: The intensity data from all frames are scaled to account for experimental variations (e.g., fluctuations in beam intensity, crystal decay) and merged to create a single, comprehensive reflection file containing the Miller indices (h,k,l) and the corresponding intensity for each unique reflection.

Structure Solution, Refinement, and Validation Procedures

Structure Solution: The goal of structure solution is to determine the initial positions of the atoms within the unit cell. For small molecules like this compound, this "phase problem" is typically solved using direct methods. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases, which allows for the calculation of an initial electron density map. From this map, the positions of most non-hydrogen atoms can be identified.

Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares procedure, commonly with software such as SHELXL. iupac.org This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters (which describe atomic vibrations), to improve the agreement between the experimentally observed reflection intensities and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by monitoring the R-factor (R1), which should ideally be below 5% for high-quality data.

Validation: Before deposition in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC), the final structural model must be rigorously validated. cam.ac.uk This is often done using the checkCIF utility provided by the International Union of Crystallography (IUCr), which incorporates programs like PLATON. cam.ac.uk This process checks for geometric inconsistencies, missed symmetry elements, and other potential errors, ensuring the quality and accuracy of the crystal structure determination. cam.ac.uk The final output is a Crystallographic Information File (CIF), a standard text format that contains all relevant information about the crystal structure and the diffraction experiment. univ-lille.frlammpstube.com

Analysis of Intramolecular Torsion Angles and Intermolecular Interactions in the Crystalline State

The refined crystal structure provides precise details about the molecule's conformation and its interactions with neighboring molecules in the solid state.

Intramolecular Torsion Angles: Torsion angles (or dihedral angles) describe the rotation around chemical bonds and define the three-dimensional shape of the molecule. ucl.ac.ukexpasy.org For this compound, key torsion angles would include those describing the orientation of the butanamide chain relative to the phenyl ring and the conformation of the butyl group itself. The planarity of the amide bond (ω) is a result of resonance and is typically close to 180° (trans). expasy.org

| Atoms Involved (A-B-C-D) | Torsion Angle (°) | Description |

|---|---|---|

| C4-C5-N1-C7 | ~150-170 | Orientation of the phenyl ring relative to the amide plane. |

| C5-N1-C7-C8 | ~175-180 | Planarity of the amide bond (ω). |

| N1-C7-C8-C9 | ~170-180 | Conformation of the butyl chain (anti-periplanar). |

| C7-C8-C9-C10 | ~170-180 | Conformation of the butyl chain (anti-periplanar). |

Intermolecular Interactions: In the crystal, molecules of this compound would be held together by a network of non-covalent interactions. khanacademy.org The most significant of these is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, forming chains or sheets. jchemrev.com Other potential interactions include π-π stacking between the aromatic rings and halogen bonding involving the iodine atom, where the electropositive region (σ-hole) on the iodine interacts with a nucleophilic atom on a neighboring molecule. rsc.orgmdpi.com

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N1-H1 | O1=C7 (of adjacent molecule) | 2.8 - 3.1 |

| Halogen Bond | C1-I1 | O1=C7 (of adjacent molecule) | 3.0 - 3.5 |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.5 - 3.8 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of IR radiation at specific frequencies corresponding to the energy of these vibrations. It is an invaluable tool for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would be dominated by characteristic absorptions from the amide and substituted phenyl groups.

A vibrational energy distribution analysis (VEDA) can be performed using computational methods to assign specific molecular motions (stretching, bending, torsion) to the observed experimental IR bands. researchgate.netmdpi.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide (N-H) | 3350 - 3250 | Medium |

| C-H Stretch (Aromatic) | Aromatic C-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2960 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Amide C=O | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide N-H bend + C-N stretch | 1570 - 1515 | Medium-Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 | Medium-Weak (multiple bands) |

| C-H Bend (p-disubstituted) | Aromatic Ring | 850 - 800 | Strong |

| C-I Stretch | Aryl Iodide | 600 - 500 | Medium-Weak |

The N-H stretching vibration appears as a sharp band around 3300 cm⁻¹. The most intense peak in the spectrum is typically the C=O stretching vibration (Amide I band) found near 1650 cm⁻¹. The N-H bending vibration (Amide II band) is coupled with C-N stretching and appears around 1550 cm⁻¹. Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹. vscht.cz The out-of-plane C-H bending for the 1,4-disubstituted (para) phenyl ring gives a characteristic strong absorption in the 850-800 cm⁻¹ region.

Mechanistic Studies of Chemical Reactions Involving N 4 Iodophenyl Butanamide Scaffolds

Elucidation of Reaction Mechanisms for Synthetic Transformations

Understanding the stepwise process of a chemical reaction is fundamental to controlling its outcome. For reactions involving N-(4-iodophenyl)butanamide, mechanistic studies often focus on identifying key intermediates and transition states that govern the reaction rate and selectivity.

Investigation of Intermediates and Transition States

The characterization of transient species such as intermediates and transition states is a cornerstone of mechanistic chemistry. stackexchange.comnih.gov In the context of reactions with this compound, various analytical and computational techniques are employed to shed light on these fleeting structures.

Intermediates are more stable than transition states and can sometimes be detected or even isolated under specific reaction conditions. stackexchange.com In the context of this compound chemistry, proposed intermediates often include organopalladium species in cross-coupling reactions or radical species in halogen atom transfer processes. frontiersin.orgiu.edu Spectroscopic methods, such as NMR and mass spectrometry, can be used to identify these intermediates, providing direct evidence for a proposed mechanistic pathway. stackexchange.com For example, in copper-catalyzed reactions, the formation of organocopper intermediates is often postulated. beilstein-journals.orgbeilstein-journals.org

The following table summarizes key aspects of investigating intermediates and transition states:

| Mechanistic Feature | Investigative Techniques | Key Insights for this compound Reactions |

| Transition States | Kinetic Isotope Effects, Computational Chemistry (DFT) mdpi.comnih.gov | Elucidation of bond-breaking and bond-forming steps, determination of rate-determining steps in reactions like Suzuki or Heck couplings. nobelprize.orgnih.gov |

| Intermediates | Spectroscopy (NMR, MS), Trapping Experiments stackexchange.com | Identification of organometallic species (e.g., arylpalladium complexes) or radical intermediates, confirming multi-step reaction pathways. stackexchange.comfrontiersin.org |

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for understanding the rate of a chemical reaction and the factors that influence it. nih.gov By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, researchers can derive rate laws that provide quantitative information about the reaction mechanism. nih.govnih.gov

For reactions involving this compound, kinetic analysis can help to distinguish between different proposed mechanisms. For example, in a transition metal-catalyzed reaction, the observed reaction order with respect to the catalyst, substrate, and other reagents can support or refute a proposed catalytic cycle. rsc.org A first-order dependence on the concentration of this compound would suggest that the cleavage of the carbon-iodine bond is involved in the rate-determining step.

Kinetic isotope effects (KIEs) are a particularly powerful tool for probing reaction mechanisms. nih.gov By replacing an atom with its heavier isotope and measuring the effect on the reaction rate, one can gain information about bond breaking or formation at that position in the rate-determining step. nih.gov While not commonly reported specifically for this compound, this technique is broadly applicable to understanding C-H activation or other bond-cleavage events that might occur in more complex transformations of this molecule. beilstein-journals.orgnumberanalytics.com

Understanding Catalytic Cycles in Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for a variety of these transformations due to the reactivity of the carbon-iodine bond. frontiersin.orgnobelprize.orgnih.gov The mechanism of these reactions is best described by a catalytic cycle, which illustrates the regeneration of the active catalyst. rsc.org

A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, involving this compound would proceed through the following key steps: nobelprize.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent transition metal center, typically Pd(0). frontiersin.orgnobelprize.org This step forms an arylpalladium(II) intermediate. The strength of the carbon-halogen bond is a critical factor here, with C-I bonds being the most reactive among the halogens.

Transmetalation (for Suzuki, Negishi, etc.) or Migratory Insertion (for Heck): In a Suzuki reaction, the arylpalladium(II) intermediate reacts with an organoboron reagent in a step called transmetalation, where the organic group from the boron compound is transferred to the palladium center. nobelprize.org In a Heck reaction, an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the Pd(0) catalyst and allows the cycle to continue. nobelprize.org

The iodide ligand itself can have a significant impact on the catalytic cycle, influencing the rate of various steps and the stability of the metal complexes. rsc.org

The following table outlines a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction:

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | Cleavage of the C-I bond of this compound and addition to the metal center. frontiersin.orgnobelprize.org | Arylpalladium(II) halide complex. |

| 2. Transmetalation/Insertion | Transfer of an organic group from another reagent or insertion of an unsaturated molecule. nobelprize.org | Di-organopalladium(II) complex. |

| 3. Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst. nobelprize.org | Coupled product and Pd(0) catalyst. |

Copper-catalyzed reactions also play a significant role in the functionalization of aryl iodides. beilstein-journals.orgbeilstein-journals.org The mechanisms of these reactions can be more varied, sometimes involving single-electron transfer (SET) pathways and the formation of radical intermediates. beilstein-journals.orgrsc.org

Insights into Halogen Atom Transfer and Radical Reactions

Beyond two-electron processes common in palladium catalysis, reactions involving this compound can also proceed through radical mechanisms, particularly via halogen atom transfer (XAT). iu.eduorganic-chemistry.org In these reactions, a radical species abstracts the iodine atom from the this compound, generating an aryl radical. iu.edu

This aryl radical is a highly reactive intermediate that can then participate in a variety of bond-forming reactions. iu.edunih.gov Photoredox catalysis has emerged as a powerful tool for initiating such radical reactions under mild conditions. iu.educhemrxiv.org A photocatalyst, upon excitation by light, can facilitate the single-electron transfer processes necessary to generate the initial radical species that drives the halogen atom transfer. chemrxiv.org

The general mechanism for a photoredox-catalyzed radical reaction involving this compound can be summarized as:

Photoexcitation: A photocatalyst absorbs light and is promoted to an excited state.

Single Electron Transfer (SET): The excited photocatalyst interacts with a reaction component to generate a radical.

Halogen Atom Transfer (XAT): The generated radical abstracts the iodine atom from this compound to form an aryl radical. organic-chemistry.org

Radical Coupling/Addition: The aryl radical reacts with another molecule to form the desired product.

Computational studies have been employed to calculate the energy barriers for halogen atom transfer reactions, predicting their feasibility under different conditions. rsc.org These studies indicate that iodine transfer from an aryl group to a radical is often a favorable process. rsc.org

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for verifying and refining proposed reaction mechanisms. stackexchange.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface for a given reaction. researchgate.netscholaris.ca

For reactions involving this compound, computational models can:

Validate Proposed Intermediates: By calculating the stability of proposed intermediates, such as organometallic complexes or radical species, their viability within a catalytic cycle can be assessed. frontiersin.orgnih.gov

Determine Rate-Limiting Steps: The highest energy barrier on the calculated reaction pathway corresponds to the rate-limiting step, which can be compared with experimental kinetic data. stackexchange.comscholaris.ca

Explain Regio- and Stereoselectivity: By comparing the energies of different possible transition states, the observed selectivity of a reaction can often be explained.

Predict Reaction Feasibility: Computational methods can be used to screen for the feasibility of new, undiscovered reactions. researchgate.net

For example, DFT calculations can be used to model the entire catalytic cycle of a palladium-catalyzed cross-coupling reaction, providing detailed geometric and energetic information for each step. uwindsor.ca Similarly, the energetics of halogen atom transfer and subsequent radical reactions can be modeled to support experimentally observed outcomes. nih.govrsc.org The agreement between computational predictions and experimental results provides strong evidence for a proposed mechanism. stackexchange.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of the theoretical analysis of N-(4-iodophenyl)butanamide, providing fundamental information about its electronic structure and properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of N-aryl amides. nsf.gov For compounds analogous to this compound, calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d) or 6-311++G(d,p). nsf.govresearchgate.netresearchgate.netscispace.com These calculations yield critical parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netscispace.com

The distribution of electron density, calculated through DFT, helps in identifying the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding intermolecular interactions and the molecule's reactivity. For instance, in similar N-phenylacetamide derivatives, DFT has been used to calculate a range of quantum chemical parameters that correlate with the molecule's behavior in various chemical environments. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Typical Value Range for Analogous Compounds |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.7 to -9.6 eV scispace.commdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.45 to -5.6 eV scispace.commdpi.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.36 to 5.29 eV scispace.commdpi.commuseu-goeldi.br |

This table presents typical values derived from computational studies on analogous N-aryl amide compounds.

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the HOMO and LUMO. The energy gap (ΔE) between these orbitals is a significant indicator of a molecule's chemical stability and reactivity. scispace.com A smaller energy gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. museu-goeldi.br For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, while the LUMO would likely be distributed over the amide group and the aromatic ring. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com

The analysis of FMOs provides a basis for predicting how the molecule will interact with other chemical species, a cornerstone for understanding its potential chemical transformations. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Molecular Modeling and Conformation Analysis

The flexible nature of the butanamide side chain and its attachment to the phenyl ring mean that this compound can exist in various conformations. Molecular modeling is essential for exploring these possibilities.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For N-aryl amides, this process is crucial for identifying the preferred conformations, particularly concerning the rotation around the N-aryl and amide bonds. nsf.gov Studies on similar aromatic amides reveal that they can exist in both cis and trans conformations with respect to the amide bond. nih.gov The presence of substituents on the phenyl ring and the nature of the N-alkyl group can significantly influence which conformation is more stable. nsf.govnih.gov For this compound, a secondary amide, the trans conformation is generally expected to be more stable. nih.gov

By systematically rotating key dihedral angles and calculating the corresponding energy, an energy landscape profile can be generated. This profile maps the various conformations and the energy barriers that separate them. For similar N-aryl amides, the energy differences between various conformations can be relatively small, suggesting a degree of flexibility. mdpi.com However, significant energy barriers can exist for rotation around certain bonds, such as the Ar–N bond, due to steric hindrance between substituents. acs.org This analysis provides a dynamic picture of the molecule's structure, which is often more informative than a single, static conformation.

Geometry Optimization and Conformational Search

Prediction of Chemical Reactivity and Selectivity

Computational methods are powerful tools for predicting the chemical reactivity and selectivity of aromatic compounds. diva-portal.org For this compound, this includes predicting the outcomes of reactions such as electrophilic aromatic substitution. The iodine atom and the amide group influence the reactivity of the phenyl ring. The amide group is an ortho-, para-director, while iodine is also an ortho-, para-directing deactivator.

DFT calculations can model the transition states of potential reactions, providing insights into the most likely pathways and products. diva-portal.org For instance, in electrophilic iodination of aromatic substrates, DFT has been used to calculate the thermodynamics of each reaction stage. researchgate.net The presence of the iodo-substituent also opens up possibilities for reactions such as nucleophilic aromatic substitution, where the iodine acts as a leaving group, or cross-coupling reactions. nih.govresearchgate.netwiley.com Computational models can help predict the feasibility and regioselectivity of such transformations. diva-portal.org

Structure Activity Relationship Sar and Rational Design of N 4 Iodophenyl Butanamide Analogs

Principles of Structure-Activity Relationship in Butanamide Derivatives

The biological activity of butanamide derivatives is intrinsically linked to their chemical structure. The core components of these molecules, including the butanamide backbone, the phenyl ring, and various substituents, all play a role in how they interact with biological targets. The amide group, a key feature of these compounds, is particularly important due to its widespread presence in pharmaceuticals and its role in forming crucial bonds with biological macromolecules.

SAR studies aim to identify which parts of a molecule, known as pharmacophores, are essential for its biological effects. By systematically altering the structure of butanamide derivatives and observing the corresponding changes in activity, researchers can build a comprehensive understanding of the molecule's SAR. This knowledge is then used to guide the design of new analogs with improved properties. nih.gov

Systematic Structural Modification and Activity Correlation

The systematic modification of N-(4-iodophenyl)butanamide's structure allows for a detailed correlation between specific structural features and biological activity. This process is fundamental to optimizing the compound for therapeutic use.

The type and position of substituents on the phenyl ring of butanamide derivatives can have a profound impact on their activity. Halogen atoms, for instance, can influence a molecule's reactivity and its ability to interact with biological targets. The placement of halogens like iodine, bromine, and chlorine can alter the electronic properties and steric profile of the molecule, leading to variations in biological effect. nih.govresearchgate.net For example, in some contexts, a bromine substituent has been shown to result in more pronounced antiarrhythmic activity compared to chlorine or iodine. nih.gov

Electron-donating and electron-withdrawing groups also play a crucial role. Electron-withdrawing groups, such as halogens, can enhance the electrophilicity of certain parts of the molecule, potentially increasing its reactivity. The strategic placement of these groups is a key consideration in the design of potent and selective analogs.

| Substituent Modification | Observed Effect on Activity | Reference |

| Halogen Placement | Varied biological activity depending on the halogen and its position. | nih.govresearchgate.net |

| Electron-Withdrawing Groups | Can enhance the reactivity of the molecule. | |

| Electron-Donating Groups | Can alter the electronic properties and binding interactions. |

In many drug molecules, a "linker" connects different functional parts of the compound. The length and flexibility of this linker can be critical for optimal activity. nih.gov Studies on various molecules have shown that there is often an optimal linker length for maximum efficacy. nih.gov A linker that is too short or too long can prevent the molecule from binding effectively to its target.

The flexibility of the linker is also a key factor. A more rigid linker may hold the active parts of the molecule in a specific conformation that is ideal for binding, while a more flexible linker might allow for too much conformational freedom. nih.gov The design of linkers with appropriate length and flexibility is a crucial aspect of optimizing butanamide analogs.

| Linker Property | Impact on Activity | Reference |

| Length | An optimal length is often required for maximal interaction with the target. | nih.gov |

| Flexibility | Can influence the conformational freedom and binding affinity of the molecule. | nih.gov |

The amide bond in butanamide derivatives can exist in different conformations, and the preferred conformation can influence biological activity. mdpi.com The planarity of the amide group and the potential for rotation around the C-N bond are important considerations. youtube.com The presence of bulky substituents near the amide group can restrict rotation and favor a particular conformation. rsc.org

Stereochemistry, the three-dimensional arrangement of atoms, is also of fundamental importance. Different stereoisomers of a molecule can have vastly different biological activities. For some butanamide derivatives, the (S)-configuration at a specific position has been found to be crucial for activity. acs.orgnih.gov

Impact of Linker Length and Flexibility

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. ijpsonline.com These models can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. qsartoolbox.org

QSAR models are built using a dataset of compounds with known activities. ijpsonline.com Various molecular descriptors, which quantify different aspects of a molecule's structure, are calculated and used to build the model. The predictive power of a QSAR model is assessed through internal and external validation techniques. ijpsonline.com For butanamide derivatives, QSAR can be a powerful tool for predicting the impact of different substituents and structural modifications on activity. digitellinc.com

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. dergipark.org.tr Identifying the pharmacophore of a class of compounds is a crucial step in drug discovery. nih.gov Pharmacophore models can be used to search large chemical databases for new compounds that are likely to be active. lilab-ecust.cn

Once a "lead" compound with promising activity is identified, the process of lead optimization begins. This involves making systematic modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Pharmacophore models and QSAR studies are invaluable tools in this process, guiding the design of new analogs with improved therapeutic potential. researchgate.net For this compound and its derivatives, these strategies can be used to refine the molecular structure to achieve the desired biological effect. acs.org

Research Applications and Future Directions

N-(4-iodophenyl)butanamide as a Synthetic Building Block in Organic Synthesis

This compound is a useful intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This bond can participate in a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. For instance, the iodine atom can be readily displaced or can facilitate reactions such as the Suzuki, Heck, or Sonogashira couplings, which are fundamental for creating new carbon-carbon or carbon-heteroatom bonds. These reactions enable the introduction of diverse functional groups at the 4-position of the phenyl ring, leading to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The butanamide moiety can also be chemically modified, although it is generally less reactive than the C-I bond. The amide linkage provides a degree of stability and influences the electronic properties of the aromatic ring. This interplay between the reactive iodo group and the more stable amide functionality makes this compound a strategic choice for multi-step synthetic sequences where selective reactivity is required.

Development of Chemical Probes for Biological Research (in vitro applications)

The structure of this compound lends itself to the development of chemical probes for studying biological processes in vitro. Chemical probes are small molecules that can be used to investigate the function of proteins and other biomolecules. The iodophenyl group can serve as a scaffold that can be further functionalized to create molecules with specific binding properties for a biological target of interest.

For example, the iodine atom can be replaced with other groups through the cross-coupling reactions mentioned earlier to systematically probe the binding pocket of a protein. By varying the substituent at this position, researchers can gain insights into the structure-activity relationships that govern the interaction between the small molecule and its biological target. This information is crucial for the rational design of more potent and selective modulators of protein function.

Strategies for Radiopharmaceutical Development based on Iodinated Amides

The presence of iodine in this compound makes it an attractive starting point for the development of radiopharmaceuticals. Radioisotopes of iodine, such as iodine-123, iodine-124, and iodine-125, have properties that are well-suited for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for radiotherapy.

The synthesis of radiolabeled analogs of this compound involves replacing the stable iodine-127 atom with a radioactive isotope of iodine. This can be achieved through various radioiodination methods. The choice of method depends on the specific iodine isotope and the desired radiochemical yield and purity. Once synthesized, these radiolabeled compounds can be used as tracers in imaging studies to visualize and quantify the distribution of a specific biological target in vitro.

Before a potential radiotracer can be used in living systems, it must undergo rigorous preclinical evaluation in vitro. This involves a series of experiments to characterize its properties. For radiotracers based on this compound, these studies would typically include:

Binding Assays: To determine the affinity and selectivity of the radiotracer for its intended biological target. This is often done using cell cultures or tissue homogenates that express the target of interest.

Stability Studies: To assess the stability of the radiolabeled compound in biological media, such as plasma or serum, to ensure that it does not degrade before reaching its target.

Cellular Uptake and Efflux Assays: To measure how readily the radiotracer enters and exits cells. This is important for understanding its pharmacokinetic properties.

The data from these in vitro studies are essential for predicting the in vivo behavior of the radiotracer and for selecting the most promising candidates for further development.

Synthesis of Radiolabeled Analogs for Imaging Research

Allosteric Modulation Studies of Biological Targets (in vitro)

Allosteric modulators are molecules that bind to a site on a protein that is distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the activity of the protein. The this compound scaffold can be used to develop such molecules.

In vitro studies are crucial for identifying and characterizing allosteric modulators. These studies often involve functional assays that measure the activity of the target protein in the presence of the potential modulator and the natural ligand. By systematically modifying the structure of this compound and testing the resulting compounds in these assays, researchers can identify molecules that exhibit allosteric effects. The data from these studies can help to elucidate the complex mechanisms of protein regulation and can lead to the development of novel therapeutic agents with improved selectivity and fewer side effects compared to traditional orthosteric drugs.

Enzyme Inhibition Studies (in vitro)

This compound and its derivatives can also be investigated as potential enzyme inhibitors. Enzymes are proteins that catalyze biochemical reactions, and their inhibition can have profound physiological effects. In vitro enzyme inhibition studies are the first step in identifying and characterizing new enzyme inhibitors.

Advanced Materials Science Applications

The unique molecular architecture of this compound, featuring a reactive iodine atom, an amide linkage, and an aromatic phenyl ring, positions it as a compound of interest in the field of advanced materials science. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in various classes of materials, suggesting its potential utility in the development of liquid crystals, functional polymers, and organic electronic materials.

Potential as a Precursor for Liquid Crystals

The incorporation of a halogen atom, particularly iodine, into a rigid molecular structure is a known strategy for inducing or modifying liquid crystalline properties. The large atomic radius and high polarizability of the iodine atom in the this compound molecule can significantly influence intermolecular interactions, which are crucial for the formation of mesophases.

Research on analogous compounds supports this potential application. For instance, studies on Schiff base liquid crystals containing a terminal iodo group have demonstrated that the iodo substituent contributes to the molecular polarizability, leading to the formation of various smectic phases. academicjournals.org A homologous series of 4-{[(4-iodophenyl)imino]methyl}phenyl alkanoates, which share the iodophenyl group with this compound, have been shown to exhibit smectic A and smectic B phases depending on the length of the alkyl chain. academicjournals.org This suggests that this compound could serve as a foundational structure for a new series of liquid crystalline materials.

Future research could involve the synthesis of derivatives of this compound, for example, by introducing a second phenyl ring to create a more rigid, rod-like molecular shape conducive to forming nematic or smectic phases. The butanamide group could also be modified to tune the transition temperatures and the type of mesophase observed.

Table 1: Comparison of Mesomorphic Properties in Structurally Related Iodinated Compounds

| Compound Class | Key Structural Features | Observed Liquid Crystal Phases | Reference |

| 4-{[(4-iodophenyl)imino]methyl}phenyl alkanoates | Iodophenyl group, Schiff base linkage, variable alkyl chain | Smectic A, Smectic B | academicjournals.org |

| Halogen-bonded assemblies | Iodofluorobenzene derivatives and nitro-cyanostilbenes | Nematic, Smectic | beilstein-journals.org |

Role in the Synthesis of Functional Polymers

The this compound molecule possesses functional groups that make it a candidate for polymerization or as a modifying agent for existing polymers. The iodine atom on the phenyl ring can serve as a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the incorporation of this moiety into the backbone or as a pendant group of a polymer chain. This could lead to the development of polymers with tailored optical or electronic properties.

Furthermore, aniline (B41778) derivatives are precursors to polyaniline, a well-known conducting polymer. rsc.org While the direct polymerization of this compound into a conducting polymer has not been reported, the synthesis of functionalized polyanilines is an active area of research. rsc.org The presence of the butanamide group could influence the solubility and processability of the resulting polymer, while the iodophenyl group could be used for post-polymerization modification.

Research into aniline-based hypercrosslinked polymers has demonstrated their high efficiency in capturing iodine, a property relevant to environmental remediation. mdpi.com While this application is for iodine capture rather than creating a material from an iodine-containing monomer, it highlights the strong interaction between aniline-based structures and iodine.

Table 2: Potential Polymerization Strategies Involving this compound

| Polymerization Approach | Role of this compound | Potential Polymer Properties |

| Cross-coupling Polymerization | Monomer with a reactive C-I bond | Tunable optical and electronic properties |

| Copolymerization with Aniline | Comonomer | Modified solubility and processability |

| Post-polymerization Modification | Functionalization agent via the iodine group | Introduction of specific functionalities |

Future Directions in Organic Electronics

The structural components of this compound are found in molecules investigated for applications in organic electronics. For example, compounds containing thiophene (B33073) and iodophenyl groups have been considered for use in Organic Light Emitting Diodes (OLEDs) and nonlinear optical (NLO) materials. vulcanchem.com The iodine atom, due to the "heavy-atom effect," can enhance intersystem crossing, which is a desirable property in some OLED phosphorescent emitters.

Derivatives of this compound could be designed to have extended π-conjugated systems, a key feature for charge transport in organic semiconductors. The amide group can also participate in hydrogen bonding, which can influence the molecular packing in the solid state and, consequently, the material's electronic properties.

Q & A

Basic: What are the recommended synthetic routes for N-(4-iodophenyl)butanamide to ensure high yield and purity?

This compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. A standard protocol involves:

- Step 1 : Reacting 4-iodoaniline with butyryl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Step 2 : Using a base like triethylamine (TEA) to scavenge HCl, enhancing reaction efficiency.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Key considerations : Moisture-sensitive reagents require strict anhydrous conditions. Monitoring by TLC ensures reaction completion.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Critical characterization methods include:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 303 (M⁺) aligns with the molecular formula C₁₀H₁₂INO .

Basic: How can researchers optimize the solubility of this compound for in vitro studies?

The compound’s limited aqueous solubility can be addressed by:

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to dissolve the compound, followed by dilution in buffer .

- Derivatization : Introduce polar groups (e.g., hydroxyls) via structural modifications to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How does the iodine substituent in this compound influence its reactivity compared to chloro or bromo analogs?

The iodine atom’s large atomic radius and weak C-I bond impart distinct reactivity:

- Electrophilic Substitution : Iodine acts as a directing group, facilitating para-substitution in aromatic reactions.

- Nucleophilic Displacement : Iodine’s leaving-group ability is superior to Cl/Br in SN2 reactions, enabling efficient derivatization .

- Biological Interactions : The iodine’s polarizability enhances van der Waals interactions with hydrophobic enzyme pockets, increasing binding affinity compared to Cl/Br analogs .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data often arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC before assays .

- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell lines) to ensure reproducibility.

- Structural Confounders : Compare substituent effects using a derivative library (Table 1) .

Table 1 : Substituent Effects on Biological Activity

| Substituent (X) | Enzyme Inhibition (IC₅₀, μM) | LogP |

|---|---|---|

| Iodo (X=I) | 12.3 ± 1.2 | 3.5 |

| Bromo (X=Br) | 18.7 ± 2.1 | 3.2 |

| Chloro (X=Cl) | 24.5 ± 3.0 | 2.9 |

| Lower IC₅₀ indicates higher potency. Data adapted from . |

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The iodine moiety’s hydrophobic surface area improves binding scores .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to design optimized analogs .

Advanced: How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Process Optimization : Replace column chromatography with recrystallization for cost-effective purification .

- Catalyst Screening : Test palladium catalysts for coupling reactions to reduce reaction time.

- Safety Protocols : Address iodine’s light sensitivity by using amber glassware and inert atmospheres .

Advanced: What are the implications of this compound’s stereoelectronic properties on its metabolic stability?

- Electron-Withdrawing Effect : The iodine atom reduces electron density on the amide, slowing cytochrome P450-mediated oxidation .

- Metabolite Identification : LC-MS/MS studies reveal primary metabolites as deiodinated butanamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.